CYP71B15 Substrate Affinity: (S)- vs. (R)-Dihydrocamalexic Acid (Km Comparison)
Recombinant CYP71B15 (PAD3) expressed in Saccharomyces cerevisiae WAT11 exhibits a 1.7-fold higher affinity for (S)-dihydrocamalexic acid (Km = 26.8 ± 1.6 µM) compared to the (R)-enantiomer (Km = 45.5 ± 5.2 µM), determined under identical NADPH-dependent assay conditions [1]. Both enantiomers are converted to camalexin, but the lower Km for the (S)-form indicates preferential binding at physiological substrate concentrations.
| Evidence Dimension | Enzyme-substrate affinity (apparent Km) |
|---|---|
| Target Compound Data | Km = 26.8 ± 1.6 µM |
| Comparator Or Baseline | (R)-dihydrocamalexic acid Km = 45.5 ± 5.2 µM |
| Quantified Difference | 1.7-fold lower Km (higher affinity) for (S)-enantiomer |
| Conditions | Recombinant CYP71B15 in yeast WAT11 microsomes, NADPH-dependent assay, GC-HRMS product confirmation |
Why This Matters
Procurement of the correct (S)-enantiomer ensures maximal catalytic efficiency in any CYP71B15-dependent in vitro camalexin synthesis or inhibitor screening assay, avoiding 1.7-fold sensitivity loss caused by the racemate or wrong enantiomer.
- [1] Schuhegger R. et al. CYP71B15 (PAD3) Catalyzes the Final Step in Camalexin Biosynthesis. Plant Physiology, 2006, 141(4), 1248–1254. View Source
